molecular formula C11H14ClNO3 B2725931 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride CAS No. 2126160-59-4

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride

Cat. No.: B2725931
CAS No.: 2126160-59-4
M. Wt: 243.69
InChI Key: MWMZWEZVQVXQDT-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2171796-72-6 . It has a molecular weight of 243.69 . The compound is usually stored at room temperature and it is a powder in its physical form .


Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .


Molecular Structure Analysis

The InChI code for “Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride” is 1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10;/h2-4,12H,5-7H2,1H3;1H .


Physical and Chemical Properties Analysis

“Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride” is a powder in its physical form . It is stored at room temperature .

Scientific Research Applications

Chemical and Structural Analysis

The compound Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has been studied for its chemical properties and structural composition. Research has explored the crystalline structures and hydrogen-bonded assembly of related benzazepine derivatives, highlighting their potential in forming diverse molecular assemblies through hydrogen bonding and other intermolecular interactions. These studies provide a foundation for understanding the compound's behavior in various chemical contexts and its potential applications in material science and drug development (Guerrero et al., 2014).

Pharmacological Potential

The dopaminergic activity of substituted benzazepines, including those related to this compound, has been evaluated, suggesting their potential as agonists for central and peripheral dopamine receptors. This pharmacological activity indicates possible applications in treating neurological disorders and conditions associated with dopamine dysregulation (Pfeiffer et al., 1982).

Synthetic and Medicinal Chemistry Applications

A practical method for synthesizing an orally active CCR5 antagonist demonstrates the utility of benzazepine derivatives in medicinal chemistry, particularly in developing treatments for diseases such as HIV. This research highlights the compound's relevance in synthesizing complex molecules with significant therapeutic potential (Ikemoto et al., 2005).

Material Science and Corrosion Inhibition

Studies have also explored the application of triazepines carboxylate compounds, related to the benzazepine class, as corrosion inhibitors for mild steel. This research opens potential industrial applications in protecting metals from corrosion, which is crucial in various engineering and construction fields (Alaoui et al., 2018).

Safety and Hazards

The safety information for “Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZWEZVQVXQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2OCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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